molecular formula C23H19N3O B11566243 N'-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11566243
M. Wt: 353.4 g/mol
InChI Key: FOHBDESOWJNBAU-MFKUBSTISA-N
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Description

N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is an organic compound that features a hydrazide functional group linked to naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between naphthaldehyde and 2-naphthylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The naphthalene moieties can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxaldehyde: A precursor in the synthesis of various naphthalene derivatives.

    2-Naphthylhydrazine: A related hydrazine derivative used in organic synthesis.

    Naphthoquinone: An oxidized form of naphthalene with significant biological activity.

Uniqueness

N’-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific structure, which combines two naphthalene rings with a hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19N3O/c27-23(16-24-21-13-12-17-6-1-2-8-19(17)14-21)26-25-15-20-10-5-9-18-7-3-4-11-22(18)20/h1-15,24H,16H2,(H,26,27)/b25-15+

InChI Key

FOHBDESOWJNBAU-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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